3-Amino-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid
CAS No.:
Cat. No.: VC13619581
Molecular Formula: C11H11N3O2
Molecular Weight: 217.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11N3O2 |
|---|---|
| Molecular Weight | 217.22 g/mol |
| IUPAC Name | 3-amino-4-(1-methylpyrazol-4-yl)benzoic acid |
| Standard InChI | InChI=1S/C11H11N3O2/c1-14-6-8(5-13-14)9-3-2-7(11(15)16)4-10(9)12/h2-6H,12H2,1H3,(H,15,16) |
| Standard InChI Key | YJWMTVYTDMXBON-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2=C(C=C(C=C2)C(=O)O)N |
| Canonical SMILES | CN1C=C(C=N1)C2=C(C=C(C=C2)C(=O)O)N |
Introduction
Structural and Molecular Characteristics
The molecular formula of 3-amino-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is CHNO, with a calculated molecular weight of 217.23 g/mol. This contrasts with its methoxy-substituted analog, 3-methoxy-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, which has a molecular weight of 232.23 g/mol . The replacement of the methoxy (-OCH) group with an amino (-NH) group reduces steric bulk and introduces hydrogen-bonding capabilities, which may enhance solubility and biological interactions.
Key Structural Features:
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Benzoic Acid Core: The carboxylic acid group at the 1-position confers acidity (pK ~4.2) and enables salt formation or esterification.
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Amino Substituent: The electron-donating amino group at the 3-position may participate in resonance stabilization and nucleophilic reactions.
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Pyrazole Ring: The 1-methylpyrazole at the 4-position contributes aromaticity and potential for π-π stacking interactions.
Table 1: Comparative Molecular Properties
Synthetic Pathways
The synthesis of 3-amino-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid can be hypothesized through multi-step organic reactions, drawing parallels to methods used for structurally related compounds . A plausible route involves:
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Pyrazole Ring Formation:
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Condensation of hydrazine derivatives with diketones to form the 1-methylpyrazole moiety.
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Coupling to Benzoic Acid:
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Suzuki-Miyaura cross-coupling between a boronic ester-functionalized pyrazole and a halogenated benzoic acid precursor (e.g., 4-bromo-3-nitrobenzoic acid).
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Nitro Reduction:
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Catalytic hydrogenation or chemical reduction (e.g., SnCl) converts the nitro group at the 3-position to an amino group.
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Critical Challenges:
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Regioselectivity in pyrazole substitution.
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Protection/deprotection of the carboxylic acid group during reactions.
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its three functional groups:
Carboxylic Acid Group
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Forms salts with bases (e.g., sodium 3-amino-4-(1-methylpyrazol-4-yl)benzoate).
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Participates in esterification or amide bond formation, enabling prodrug development.
Amino Group
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Undergoes acylation, alkylation, or diazotization.
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May engage in Schiff base formation with carbonyl compounds.
Pyrazole Ring
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Susceptible to electrophilic substitution at the N-methylated position.
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Can coordinate to metal ions (e.g., Zn, Cu) in catalytic systems.
| Target | Mechanism of Action | Likelihood (Scale 1–5) |
|---|---|---|
| Bacterial Dihydrofolate Reductase | Competitive inhibition | 4 |
| COX-2 Enzyme | Allosteric modulation | 3 |
| Caspase-3 | Activation via proteolytic cleavage | 4 |
Research Gaps and Future Directions
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Synthetic Optimization: Developing regioselective methods for large-scale production.
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Pharmacokinetic Studies: Assessing bioavailability and metabolic stability.
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Target Validation: High-throughput screening to identify primary biological targets.
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